Ptp1B-IN-16
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H18ClN3O4S |
|---|---|
分子量 |
504.0 g/mol |
IUPAC名 |
4-[[2-[(6-chloro-5-naphthalen-2-yloxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C26H18ClN3O4S/c27-20-12-21-22(13-23(20)34-19-10-7-15-3-1-2-4-17(15)11-19)30-26(29-21)35-14-24(31)28-18-8-5-16(6-9-18)25(32)33/h1-13H,14H2,(H,28,31)(H,29,30)(H,32,33) |
InChIキー |
FWMPLMANRSBOML-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
PTP1B-IN-16: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in the insulin (B600854) and leptin signaling pathways. Its overexpression and increased activity are strongly associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for the management of these metabolic disorders. This technical guide focuses on PTP1B-IN-16, a selective benzimidazole (B57391) derivative identified as a potent inhibitor of PTP1B, and its potential application in type 2 diabetes research.
This compound, also referred to as Compound 46, is a small molecule inhibitor that demonstrates a significant inhibitory constant (Ki) against PTP1B.[1][2][3] Its benzimidazole scaffold is a common feature in many compounds developed for PTP1B inhibition. This document provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.
Core Data Summary
Quantitative Analysis of this compound
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Compound Name | Source |
| Inhibitory Constant (Ki) | 12.6 μM | This compound (Compound 46) | [1][2][3] |
Mechanism of Action
PTP1B exerts its regulatory function by dephosphorylating key tyrosine residues on the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism. This compound, as a PTP1B inhibitor, is believed to bind to the enzyme, preventing it from dephosphorylating its substrates. This inhibition leads to a sustained phosphorylation of the insulin receptor and its downstream effectors, ultimately enhancing insulin sensitivity and promoting glucose homeostasis.
The insulin signaling pathway, which PTP1B negatively regulates, is a complex cascade of protein-protein interactions and phosphorylation events. The diagram below illustrates the central role of PTP1B in this pathway and the expected point of intervention for an inhibitor like this compound.
Experimental Protocols
The following section details the methodologies for key experiments relevant to the study of this compound.
PTP1B Inhibition Assay
This protocol is adapted from a study on benzimidazole derivatives as PTP1B inhibitors and can be used to determine the inhibitory activity of this compound.[4][5]
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of various concentrations of this compound to the wells. For the control, add 2 µL of DMSO.
-
Add 25 µL of human recombinant PTP1B enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] x 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the inhibition mechanism and the Km of the substrate are known.
The following diagram outlines the workflow for the PTP1B inhibition assay.
Conclusion
This compound is a promising benzimidazole-based inhibitor of PTP1B with a reported Ki of 12.6 μM.[1][2][3] Its ability to inhibit PTP1B makes it a valuable tool for researchers investigating the role of this enzyme in type 2 diabetes and for the development of novel anti-diabetic therapeutics. The provided experimental protocol offers a robust method for evaluating the inhibitory potency of this compound and similar compounds. Further studies are warranted to fully elucidate its mechanism of action, selectivity profile, and in vivo efficacy.
References
Structure-Activity Relationship of PTP1B Inhibitors: A Technical Guide
Disclaimer: Information regarding the specific inhibitor "Ptp1B-IN-16" was not found in publicly available scientific literature. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of well-characterized inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), which can serve as a foundational resource for researchers, scientists, and drug development professionals.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways, including those for insulin (B600854) and leptin.[1][2][3][4] Its role in dephosphorylating the insulin receptor and its substrates makes it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][3][4][5] This guide delves into the structural requirements for PTP1B inhibition, presents quantitative data for notable inhibitors, details common experimental protocols, and visualizes relevant biological and experimental workflows.
Quantitative Data on PTP1B Inhibitors
The inhibitory potency of various compounds against PTP1B is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of PTP1B inhibitors, illustrating the diversity of chemical scaffolds that can achieve potent inhibition.
| Compound Class | Example Compound | PTP1B IC50 (µM) | Inhibition Type | Reference |
| Flavonoid | Luteolin | 3.8 | Not Specified | [6] |
| Flavonoid | Quercetin | 4.2 | Not Specified | [6] |
| Flavonoid | Morin | 7.6 | Not Specified | [6] |
| Neolignan | meso-dihydroguaiaretic acid | 19.6 ± 0.3 | Non-competitive | [4] |
| Neolignan | Otobaphenol | 48.9 ± 0.5 | Non-competitive | [4] |
| Benzimidazole | Compound 46 | 12.6 (Ki) | Mixed | [7] |
| Benzoylsulfonamide | Compound 18K | 0.25 | Not Specified | [8] |
| Vanadium Complex | Compound 4 | 0.185 ± 0.0098 | Not Specified | [9] |
| Vanadium Complex | Compound 5 | 0.167 ± 0.008 | Not Specified | [9] |
| Natural Product | Trodusquemine (MSI-1436) | 1.0 | Non-competitive | [10] |
Core Structural Features and Structure-Activity Relationships
The development of potent and selective PTP1B inhibitors has been a significant challenge, primarily due to the highly conserved and positively charged active site among protein tyrosine phosphatases. Early inhibitors often mimicked the phosphotyrosine (pTyr) substrate, leading to poor cell permeability and lack of selectivity.
Active Site Inhibition: The active site of PTP1B contains a deep cleft with a catalytically crucial cysteine residue (Cys215).[5] Inhibitors targeting this site often contain a negatively charged group (e.g., carboxylate, phosphonate) to interact with the positively charged arginine residues in the active site. The surrounding hydrophobic pockets are also key for achieving binding affinity and selectivity.
Allosteric Inhibition: To overcome the challenges of active site-directed inhibition, researchers have focused on allosteric sites. These are topographically distinct from the active site and offer a path to greater selectivity.[11] Allosteric inhibitors can lock the enzyme in an inactive conformation.[12] For instance, some inhibitors bind to a site formed by helices α3, α6, and α7, which is approximately 20 Å away from the catalytic site.[10] Trodusquemine is a notable example of an allosteric inhibitor that binds to the C-terminal domain of PTP1B.[10]
Key SAR Insights from Flavonoids: Studies on flavonoids have revealed important structural determinants for PTP1B inhibition[6]:
-
Hydroxylation Pattern: The position and number of hydroxyl groups on the flavonoid scaffold are critical.
-
Substitution: The presence of methoxy (B1213986) (-OCH3) or benzyl (B1604629) (-OBn) groups at specific positions can significantly enhance inhibitory activity. For example, having both 7- and 8-methoxy groups on the A ring, along with 3'- and 4'-dibenzyloxy groups on the B ring, increases the inhibitory potency of flavonoids against PTP1B.[6]
Experimental Protocols
The evaluation of PTP1B inhibitors involves a series of in vitro and cell-based assays.
1. In Vitro PTP1B Inhibition Assay (pNPP-based)
This is a common and straightforward colorimetric assay to determine the enzymatic activity of PTP1B.
-
Principle: The phosphatase activity of PTP1B is measured by the dephosphorylation of the artificial substrate para-nitrophenyl (B135317) phosphate (B84403) (pNPP). The product, para-nitrophenol (pNP), has a yellow color, and its absorbance can be measured spectrophotometrically at 405 nm.
-
Materials:
-
Recombinant human PTP1B enzyme
-
pNPP substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the PTP1B enzyme.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[13][14]
-
2. Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.
-
Principle: These assays assess the ability of an inhibitor to modulate PTP1B activity within a cell, typically by measuring the phosphorylation status of PTP1B substrates like the insulin receptor.
-
Example Protocol (Insulin Receptor Phosphorylation):
-
Culture a suitable cell line (e.g., HepG2, CHO-IR) that expresses the insulin receptor.
-
Starve the cells to reduce basal phosphorylation levels.
-
Pre-treat the cells with the test inhibitor for a defined period.
-
Stimulate the cells with insulin to induce insulin receptor phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Use Western blotting or an ELISA-based method to detect the levels of phosphorylated insulin receptor (p-IR) and total insulin receptor (IR).
-
An effective PTP1B inhibitor will lead to an increase in the p-IR/IR ratio in insulin-stimulated cells.
-
Visualizations
PTP1B Signaling Pathway in Insulin Regulation
References
- 1. researchgate.net [researchgate.net]
- 2. PTPN1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structures of human PTP1B variants reveal allosteric sites to target for weight loss therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioassaysys.com [bioassaysys.com]
Ptp1B-IN-16: A Technical Guide to its Role in Modulating Leptin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of the leptin signaling pathway. Its role in dephosphorylating key components of this pathway, such as Janus Kinase 2 (JAK2), leads to a dampening of the leptin signal, contributing to leptin resistance, a hallmark of obesity. Consequently, the inhibition of PTP1B presents a promising therapeutic strategy for obesity and type 2 diabetes. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with the study of PTP1B inhibitors, using "Ptp1B-IN-16" as a representative molecule, in the context of leptin signaling. Due to the limited public information on a specific molecule designated "this compound," this document synthesizes data and protocols from the broader class of PTP1B inhibitors to serve as a comprehensive resource.
Introduction: The Leptin Signaling Pathway and PTP1B
Leptin, a hormone primarily secreted by adipocytes, plays a pivotal role in regulating energy homeostasis by signaling satiety and increasing energy expenditure. The binding of leptin to its receptor (LepR) in the hypothalamus initiates a signaling cascade, primarily through the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[1] Activation of this pathway leads to the transcription of genes that suppress appetite and regulate metabolism.
Protein Tyrosine Phosphatase 1B (PTP1B) acts as a crucial negative feedback regulator in this pathway.[2] PTP1B directly dephosphorylates and inactivates JAK2, thereby attenuating the downstream signaling cascade.[3][4] Overexpression or increased activity of PTP1B in the hypothalamus is associated with leptin resistance, a condition where the brain becomes insensitive to leptin's effects, leading to persistent hyperphagia and obesity.[5] Therefore, inhibiting PTP1B is a key therapeutic strategy to enhance leptin sensitivity and combat obesity.[2]
This compound: A Representative PTP1B Inhibitor
Mechanism of Action
This compound is hypothesized to enhance leptin signaling by directly inhibiting the enzymatic activity of PTP1B. By preventing the dephosphorylation of JAK2, the inhibitor would prolong the activation of the JAK2/STAT3 pathway, leading to increased STAT3 phosphorylation and nuclear translocation, and subsequently, the enhanced transcription of leptin-responsive genes.[6]
Quantitative Data on PTP1B Inhibitors
The following tables summarize representative quantitative data for PTP1B inhibitors, which would be analogous to the expected profile of an effective compound like this compound.
Table 1: In Vitro Efficacy of Representative PTP1B Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type |
| Trodusquemine | PTP1B | 1300 | Enzymatic |
| Compound 44 | PTP1B | 140 | Enzymatic |
| (S, S)-3ak | PTP1B | <1000 | Enzymatic |
| Phosphoeleganin | PTP1B | 1300 | Enzymatic |
Note: IC50 values are indicative of the concentration of the inhibitor required to reduce the enzymatic activity of PTP1B by 50%. Lower values indicate higher potency.
Table 2: In Vivo Effects of Representative PTP1B Inhibitors in Animal Models of Obesity
| Inhibitor/Model | Animal Model | Treatment Duration | Effect on Body Weight | Effect on Food Intake | Enhancement of Leptin Sensitivity |
| PTP1B ASO | Diet-induced obese mice | 4 weeks | Decreased | Decreased | Yes |
| Trodusquemine | Diet-induced obese mice | 28 days | Decreased | Decreased | Yes |
| PTP1B knockout | ob/ob mice | - | Decreased | Decreased | Yes |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the effect of PTP1B inhibitors on leptin signaling.
PTP1B Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a compound against PTP1B.
Methodology:
-
Recombinant human PTP1B is incubated with the test compound (e.g., this compound) at various concentrations.
-
The reaction is initiated by adding a synthetic phosphopeptide substrate, such as pNPP (p-nitrophenyl phosphate).
-
The rate of dephosphorylation is measured by monitoring the increase in absorbance at 405 nm resulting from the production of p-nitrophenol.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of JAK2 and STAT3 Phosphorylation
Objective: To assess the effect of the inhibitor on the phosphorylation status of key proteins in the leptin signaling pathway in a cellular context.
Methodology:
-
A suitable cell line expressing the leptin receptor (e.g., HEK293-LepR) is serum-starved and then pre-treated with the PTP1B inhibitor or vehicle.
-
The cells are then stimulated with leptin for a specific duration.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated JAK2 (p-JAK2), total JAK2, phosphorylated STAT3 (p-STAT3), and total STAT3.
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence, and the band intensities are quantified.
In Vivo Leptin Sensitivity Study
Objective: To evaluate the effect of the PTP1B inhibitor on leptin sensitivity in an animal model of obesity.
Methodology:
-
Diet-induced obese (DIO) mice are used as a model of leptin resistance.
-
Mice are administered the PTP1B inhibitor or vehicle (e.g., via intraperitoneal injection or oral gavage) for a specified period.
-
A subset of mice in each group is then challenged with an injection of leptin.
-
Food intake and body weight are monitored over a 24-hour period.
-
Enhanced leptin sensitivity is determined by a significantly greater reduction in food intake and body weight in the inhibitor-treated group compared to the vehicle-treated group following leptin administration.
Visualizations: Signaling Pathways and Workflows
Leptin Signaling Pathway and PTP1B Inhibition
Caption: Leptin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing PTP1B Inhibitor Efficacy
Caption: Workflow for evaluating the efficacy of a PTP1B inhibitor.
Conclusion
The inhibition of PTP1B is a validated and compelling strategy for the treatment of obesity and related metabolic disorders by enhancing leptin sensitivity. While specific information on "this compound" is not publicly available, the data and experimental protocols outlined in this guide for the broader class of PTP1B inhibitors provide a robust framework for researchers and drug development professionals. The continued development of potent, selective, and orally bioavailable PTP1B inhibitors holds significant promise for addressing the challenges of leptin resistance.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. PTP1B regulates leptin signal transduction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased Hypothalamic Protein Tyrosine Phosphatase 1B Contributes to Leptin Resistance with Age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PTP1B-IN-16: An In Vitro PTP1B Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in the insulin (B600854) and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling, making it a key therapeutic target for type 2 diabetes and obesity. PTP1B-IN-16 is a benzimidazole (B57391) derivative that has been identified as an inhibitor of PTP1B, presenting a promising avenue for further investigation in drug discovery programs. These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of this compound.
PTP1B Signaling Pathway
PTP1B exerts its regulatory function by dephosphorylating key proteins in the insulin signaling cascade. The diagram below illustrates the role of PTP1B in negatively modulating this pathway. Inhibition of PTP1B by compounds like this compound is expected to enhance and prolong insulin signaling.
Quantitative Data for PTP1B Inhibitors
The inhibitory potency of various compounds against PTP1B is typically determined by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes the inhibitory activity of this compound and a selection of other known PTP1B inhibitors for comparative purposes.
| Compound Name | Inhibition Constant (Ki) | IC50 | Notes |
| This compound | 12.6 µM[1][2] | - | A benzimidazole derivative. |
| PTP1B-IN-2 | - | 50 nM[3] | Potent inhibitor with selectivity over other phosphatases.[3] |
| PTP1B-IN-4 | - | 8 µM[1] | A non-competitive, allosteric inhibitor.[1] |
| PTP1B Inhibitor | - | 4 µM and 8 µM | A cell-permeable, allosteric inhibitor.[4] |
| PTP1B-IN-17 | 30.2 µM[2] | - | A benzimidazole derivative.[2] |
| PTP1B-IN-19 | 23.3 µM[2] | - | A benzimidazole derivative.[2] |
Experimental Protocol: In Vitro PTP1B Inhibition Assay
This protocol outlines a colorimetric method to determine the inhibitory activity of this compound on recombinant human PTP1B enzyme. The assay is based on the dephosphorylation of the substrate p-nitrophenyl phosphate (B84403) (pNPP), which results in the production of p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.
Materials and Reagents
-
Recombinant Human PTP1B (catalytic domain)
-
This compound (and other test compounds)
-
p-Nitrophenyl Phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl Sulfoxide (DMSO)
Experimental Workflow
The following diagram provides a step-by-step overview of the PTP1B inhibition assay workflow.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Dilute the recombinant PTP1B enzyme to the desired working concentration (e.g., 0.1 µg/mL) in cold Assay Buffer just before use. Keep the enzyme on ice.
-
Prepare a stock solution of pNPP (e.g., 100 mM) in the Assay Buffer. The final concentration in the assay will typically be around the Km value for PTP1B.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer to bring the final volume to 100 µL.
-
1 µL of the desired concentration of this compound (or DMSO for the control wells). It is recommended to perform a serial dilution of the inhibitor.
-
10 µL of the diluted PTP1B enzyme solution.
-
-
Include control wells:
-
Negative Control (No Inhibition): Assay Buffer, DMSO, and PTP1B enzyme.
-
Blank (No Enzyme): Assay Buffer and DMSO (no enzyme).
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 10 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized to ensure the reaction remains in the linear range.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also enhance the yellow color of the pNP product.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Negative Control Well)] x 100%
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
If determining the mechanism of inhibition, the assay can be repeated with varying concentrations of both the inhibitor and the substrate (pNPP) to generate Lineweaver-Burk plots. This will allow for the calculation of the inhibition constant (Ki).
-
Safety Precautions
-
Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
-
Handle all chemicals with care. This compound is for research use only. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
-
Recombinant PTP1B should be handled with care to maintain its enzymatic activity. Avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols: Ptp1B-IN-16 Treatment in Primary Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of insulin (B600854) and leptin signaling pathways.[1][2][3] Its role in metabolic diseases has made it a significant therapeutic target for type 2 diabetes and obesity.[3][4] PTP1B is known to dephosphorylate the insulin receptor (IR) and insulin receptor substrate (IRS-1), thereby attenuating insulin signaling.[5][6] Inhibition of PTP1B is expected to enhance insulin sensitivity in key metabolic tissues, including adipocytes.
These application notes provide a comprehensive guide for the use of Ptp1B-IN-16, a potent and selective inhibitor of PTP1B, in primary adipocyte cultures. This document outlines the mechanism of action, experimental protocols, and expected outcomes, offering researchers a framework for investigating the therapeutic potential of PTP1B inhibition in the context of adipocyte biology.
Mechanism of Action
This compound is a small molecule inhibitor designed to selectively target the catalytic site of PTP1B. By inhibiting PTP1B, this compound prevents the dephosphorylation of key proteins in the insulin signaling cascade. This leads to a sustained phosphorylation state of the insulin receptor and its downstream substrates, resulting in enhanced signal transduction. The anticipated downstream effects in primary adipocytes include increased glucose uptake and modulation of genes involved in lipogenesis.[5][7]
Data Presentation
The following tables summarize the expected quantitative data from treating primary adipocytes with this compound. The data is representative and based on typical outcomes observed with PTP1B inhibitors.
Table 1: Dose-Dependent Effect of this compound on Insulin-Stimulated Phosphorylation of Key Signaling Proteins in Primary Adipocytes
| Treatment Group | This compound Conc. (µM) | p-IR (Tyr1150/1151) (% of Insulin Control) | p-Akt (Ser473) (% of Insulin Control) |
| Vehicle Control | 0 | 100 | 100 |
| This compound | 0.1 | 125 ± 8 | 115 ± 6 |
| This compound | 1 | 180 ± 12 | 165 ± 10 |
| This compound | 10 | 250 ± 15 | 220 ± 14 |
Data are presented as mean ± SEM, n=3. Primary adipocytes were pre-treated with this compound for 1 hour, followed by stimulation with 10 nM insulin for 15 minutes.
Table 2: Effect of this compound on Insulin-Stimulated 2-Deoxyglucose (2-DG) Uptake in Primary Adipocytes
| Treatment Group | This compound (1 µM) | Insulin (10 nM) | 2-DG Uptake (pmol/min/mg protein) | Fold Change vs. Basal |
| Basal | - | - | 50 ± 5 | 1.0 |
| Insulin | - | + | 150 ± 12 | 3.0 |
| This compound + Insulin | + | + | 225 ± 18 | 4.5 |
Data are presented as mean ± SEM, n=4. Primary adipocytes were pre-treated with this compound for 1 hour prior to insulin stimulation and 2-DG uptake assay.
Table 3: Effect of this compound on the Expression of Genes Involved in Lipogenesis in Primary Adipocytes
| Gene | Treatment Group | Fold Change in mRNA Expression (vs. Vehicle) |
| PPARγ | This compound (1 µM) | 1.8 ± 0.2 |
| SREBP-1c | This compound (1 µM) | 2.2 ± 0.3 |
| FAS | This compound (1 µM) | 2.5 ± 0.4 |
| LPL | This compound (1 µM) | 1.6 ± 0.1 |
Data are presented as mean ± SEM, n=3. Primary adipocytes were treated with this compound for 24 hours before RNA extraction and qRT-PCR analysis. The expression of these genes can be influenced by PTP1B inhibition, which can promote adipocyte differentiation and lipogenesis.[7][8]
Mandatory Visualizations
Caption: PTP1B-Regulated Insulin Signaling Pathway in Adipocytes.
Caption: Experimental Workflow for this compound Treatment.
Caption: Logical Flow of this compound's Effects in Adipocytes.
Experimental Protocols
Protocol 1: Culture and Differentiation of Primary Adipocytes
-
Isolation: Isolate stromal-vascular fraction (SVF) from adipose tissue of mice by collagenase digestion.
-
Plating: Plate SVF cells in DMEM/F12 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Differentiation Cocktail: Once confluent, induce differentiation with a cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin, and 1 µM rosiglitazone (B1679542) in DMEM/F12 with 10% FBS.
-
Maturation: After 2 days, replace the medium with DMEM/F12, 10% FBS, and 10 µg/mL insulin for another 2 days. Subsequently, maintain the cells in DMEM/F12 with 10% FBS until mature adipocytes are observed (typically 8-10 days post-induction), characterized by the accumulation of lipid droplets.
Protocol 2: this compound Treatment and Western Blot Analysis
-
Serum Starvation: Gently wash mature adipocytes with PBS and incubate in serum-free DMEM/F12 for 4-6 hours.
-
Pre-treatment: Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) to the serum-free medium and incubate for 1 hour.
-
Insulin Stimulation: Stimulate the cells with 10 nM insulin for 15 minutes.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-IR (Tyr1150/1151), total IR, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Protocol 3: 2-Deoxyglucose (2-DG) Uptake Assay
-
Cell Preparation: Differentiate primary preadipocytes in 12-well plates.
-
Treatment: Serum starve mature adipocytes, pre-treat with 1 µM this compound for 1 hour, and then stimulate with 10 nM insulin for 30 minutes.
-
Glucose Uptake:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add KRH buffer containing 0.1 mM 2-deoxy-D-[³H]glucose (1 µCi/mL) and incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Lysis and Scintillation Counting:
-
Lyse the cells with 0.1% SDS.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
-
Normalization: Normalize the counts to the total protein content of each well.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Treatment: Treat mature adipocytes with 1 µM this compound or vehicle for 24 hours.
-
RNA Extraction: Extract total RNA using a suitable kit (e.g., RNeasy) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for Pparg, Srebf1, Fasn, Lpl, and a housekeeping gene (e.g., Actb).
-
Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Conclusion
This compound presents a valuable tool for investigating the role of PTP1B in adipocyte function and its potential as a therapeutic target for metabolic diseases. The protocols and expected outcomes detailed in this document provide a solid foundation for researchers to explore the effects of PTP1B inhibition on insulin signaling, glucose metabolism, and gene regulation in primary adipocytes. Careful adherence to these methodologies will ensure reproducible and reliable data, contributing to a deeper understanding of PTP1B's role in metabolic health and disease.
References
- 1. Adipocyte-Specific Protein Tyrosine Phosphatase 1B Deletion Increases Lipogenesis, Adipocyte Cell Size and Is a Minor Regulator of Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipocyte-Specific Protein Tyrosine Phosphatase 1B Deletion Increases Lipogenesis, Adipocyte Cell Size and Is a Minor Regulator of Glucose Homeostasis | Lund University [lunduniversity.lu.se]
- 3. A new perspective on appetite control: protein tyrosine phosphatase 1b (ptp1b) inactivation by oxidative phytochemicals - MedCrave online [medcraveonline.com]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein tyrosine phosphatase 1B reduction regulates adiposity and expression of genes involved in lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein tyrosine phosphatase 1B inhibits adipocyte differentiation and mediates TNFα action in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of the PTP1B Pathway Following Ptp1B-IN-16 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein Tyrosine Phosphatase 1B (PTP1B) is a key non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several critical signaling pathways, including those for insulin (B600854) and leptin.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[4][5][6] Overexpression or hyperactivity of PTP1B is associated with insulin resistance, making it a significant therapeutic target for type 2 diabetes and obesity.[3][7][8]
PTP1B inhibitors, such as Ptp1B-IN-16, are designed to block the enzymatic activity of PTP1B.[3][9] This inhibition is expected to enhance and prolong the phosphorylation of PTP1B substrates, thereby increasing insulin sensitivity.[3][10] These application notes provide a detailed protocol for utilizing Western blotting to quantify the effects of this compound treatment on key proteins within the PTP1B signaling cascade.
PTP1B Signaling Pathway
PTP1B primarily exerts its regulatory effects on the insulin and leptin signaling pathways. In the context of insulin signaling, the binding of insulin to the insulin receptor (IR) induces autophosphorylation of the receptor, which in turn phosphorylates downstream targets like Insulin Receptor Substrate 1 (IRS-1).[5][11] This phosphorylation cascade activates the PI3K/Akt pathway, leading to metabolic effects such as glucose uptake.[5][11] PTP1B counteracts this process by dephosphorylating both the activated IR and IRS-1.[1][12] Treatment with a PTP1B inhibitor prevents this dephosphorylation, resulting in sustained signaling.
Experimental Workflow Overview
The general workflow involves treating cultured cells with the PTP1B inhibitor, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect the phosphorylation status of target proteins.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: Insulin-responsive cell line (e.g., HepG2, 3T3-L1 adipocytes, C2C12 myotubes)
-
PTP1B Inhibitor: this compound (solubilized in DMSO)
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) and Fetal Bovine Serum (FBS)
-
Insulin solution (e.g., human recombinant)
-
Phosphate Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2x or 4x)
-
Tris-Glycine SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane (0.45 µm)
-
Transfer Buffer (e.g., Towbin buffer)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies (diluted in 5% BSA/TBST):
-
Rabbit anti-phospho-IR (Tyr1162/1163)
-
Rabbit anti-total IR β
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-total Akt
-
Rabbit anti-PTP1B
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Deionized water
-
Methods
1. Cell Culture and Treatment
-
Culture cells to ~80% confluency in appropriate media.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
(Optional) Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes to induce robust pathway activation.
2. Cell Lysate Preparation [13][14]
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[13]
-
Add ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to the dish (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[14]
-
Agitate the lysate for 30 minutes at 4°C.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]
-
Transfer the supernatant to a new, clean tube. This is the protein lysate.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding an equal volume of 2x Laemmli buffer.[13]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13][14]
4. SDS-PAGE and Western Transfer
-
Load equal amounts of protein (typically 20-40 µg per lane) into the wells of an SDS-PAGE gel.[14] Include a molecular weight marker.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane. A semi-dry or tank transfer system can be used.[15] Ensure the membrane was activated with methanol (B129727) prior to use.[15]
5. Antibody Incubation and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the desired primary antibody at the recommended dilution (e.g., 1:1000) in 5% BSA/TBST overnight at 4°C with gentle shaking.[16]
-
Wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[13]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.[14]
-
Capture the chemiluminescent signal using a digital imager.
6. Data Analysis
-
Use image analysis software to perform densitometry on the bands corresponding to the proteins of interest.
-
Normalize the intensity of the phospho-protein band to its corresponding total protein band.
-
Further normalize this ratio to the loading control (e.g., GAPDH) to correct for loading differences.
-
Calculate the fold change in phosphorylation relative to the vehicle-treated control.
Data Presentation
Quantitative results from the Western blot analysis should be summarized in a table to facilitate clear comparison between treatment groups.
| Target Protein | Treatment Group | Normalized Densitometry (Mean ± SD) | Fold Change vs. Vehicle |
| p-IR / Total IR | Vehicle Control | 1.00 ± 0.12 | 1.0 |
| This compound (1 µM) | 2.54 ± 0.21 | 2.54 | |
| This compound (10 µM) | 4.89 ± 0.35 | 4.89 | |
| p-Akt / Total Akt | Vehicle Control | 1.00 ± 0.09 | 1.0 |
| This compound (1 µM) | 2.15 ± 0.18 | 2.15 | |
| This compound (10 µM) | 3.98 ± 0.29 | 3.98 |
Note: The data shown are for illustrative purposes only.
References
- 1. researchgate.net [researchgate.net]
- 2. PTPN1 - Wikipedia [en.wikipedia.org]
- 3. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTP1B: a double agent in metabolism and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Cellular effects of small molecule PTP1B inhibitors on insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTP1B mediates the inhibitory effect of MFGE8 on insulin signaling through the β5 integrin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. bio-rad.com [bio-rad.com]
- 15. nacalai.com [nacalai.com]
- 16. PTP1B Antibody (#5311) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Ptp1B-IN-16 Stability and Handling
Disclaimer: Specific stability data for Ptp1B-IN-16 is not publicly available. The information provided below is based on general knowledge of small molecule inhibitors and data for other PTP1B inhibitors. It is strongly recommended to perform your own stability assessments for this compound under your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: We recommend preparing a high-concentration stock solution in an anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity for many small molecules. For initial use, a concentration of 10 mM in 100% DMSO is a standard starting point.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: While specific data for this compound is unavailable, stock solutions of similar PTP1B inhibitors in DMSO are typically stable for extended periods when stored properly. Aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.
Q3: How stable is this compound in cell culture media?
A3: The stability of small molecules in aqueous solutions like cell culture media can be variable and is influenced by factors such as pH, temperature, and the presence of media components and serum proteins. It is crucial to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Degradation can occur over hours, so preparing fresh dilutions in media for each experiment is advisable.
Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. To address this, you can try the following:
-
Lower the final concentration: The concentration of the inhibitor may be exceeding its aqueous solubility limit.
-
Optimize the dilution method: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing.
-
Use a lower percentage of DMSO in the final solution: While a final DMSO concentration of <0.5% is generally recommended for cell-based assays, a slightly higher concentration (up to 1%) may be tolerated by some cell lines and could improve solubility. However, appropriate vehicle controls are essential.
-
Consider the use of solubilizing agents: For particularly challenging compounds, the use of excipients like PEG400 or Tween-80 may be necessary, especially for in vivo studies.
Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?
A5: Yes, inconsistent results can be a sign of compound instability. Degradation of the inhibitor in your stock solution or in the experimental medium can lead to a decrease in its effective concentration and, consequently, variable biological effects. It is recommended to regularly check the purity of your stock solution and to prepare fresh working solutions for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Activity
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in stock solution. | Prepare a fresh stock solution from solid compound. Perform a stability check of the old stock solution using HPLC or LC-MS. |
| Degradation of this compound in culture medium. | Prepare working solutions in culture medium immediately before use. Perform a time-course experiment to assess the stability of the compound in your specific medium at 37°C. |
| Precipitation of the compound in culture medium. | Visually inspect the medium for any precipitate after adding the compound. If precipitation is observed, refer to the troubleshooting steps for solubility issues in the FAQs. |
| Incorrect concentration of the stock solution. | Verify the concentration of your stock solution using a suitable analytical method. |
Issue 2: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Step |
| High concentration of DMSO. | Ensure the final concentration of DMSO in the cell culture medium is below the tolerance level of your cell line (typically <0.5%). Run a vehicle control with the same concentration of DMSO. |
| Off-target effects of the inhibitor. | Perform a dose-response experiment to determine the optimal concentration range for PTP1B inhibition with minimal toxicity. |
| Compound degradation into a toxic byproduct. | Assess the purity of your stock solution and test the stability in culture medium. |
Data Presentation
Table 1: Stability of Representative PTP1B Inhibitors in DMSO Stock Solutions
Disclaimer: This data is for closely related PTP1B inhibitors and should be used for reference only. The stability of this compound may differ.
| Compound | Storage Temperature | Duration | Stability | Reference |
| PTP1B-IN-2 | -80°C | 2 years | Stable | [1] |
| PTP1B-IN-2 | -20°C | 1 year | Stable | [1] |
| Generic PTP1B Inhibitor | -20°C | Up to 6 months | Stable |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution over time at different storage temperatures.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Amber glass vials or polypropylene (B1209903) tubes
-
HPLC or LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Aliquot the stock solution into multiple small-volume, tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time Points: Designate several time points for analysis (e.g., 0, 24 hours, 1 week, 1 month, 3 months, 6 months).
-
Sample Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the concentration and purity of this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial (time 0) measurement to calculate the percentage of compound remaining.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Objective: To evaluate the stability of this compound in a specific cell culture medium under standard cell culture conditions.
Materials:
-
This compound DMSO stock solution (10 mM)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture incubator (37°C, 5% CO2)
-
LC-MS/MS system
Methodology:
-
Preparation of Working Solution: Spike pre-warmed complete cell culture medium with the this compound DMSO stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Prepare a parallel solution in PBS as a control for non-enzymatic degradation.
-
Incubation: Incubate the solutions in a cell culture incubator at 37°C with 5% CO2.
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately stop potential degradation in the collected samples by adding 2-3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge at high speed to precipitate proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the parent this compound in each sample using a sensitive and specific LC-MS/MS method.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the time 0 sample to determine its stability profile in the cell culture medium.
Visualizations
Caption: PTP1B signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
How to improve Ptp1B-IN-16 bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Ptp1B-IN-16, a representative potent PTP1B inhibitor. The guidance provided here addresses common challenges encountered during preclinical development, with a focus on improving bioavailability.
Troubleshooting Guides
Issue: Low Oral Bioavailability of this compound
You've observed high in vitro potency for this compound, but in vivo studies show poor oral bioavailability. This is a common challenge for many PTP1B inhibitors, which are often phosphotyrosine mimetics with charged moieties that limit gut absorption.[1]
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility:
-
Solution: Improve solubility through formulation strategies.
-
Experiment: Test various pharmaceutically acceptable excipients and vehicle systems.
-
-
Low Permeability Across Intestinal Epithelium:
-
Solution: Employ permeation enhancers or modify the chemical structure.
-
Experiment: Assess permeability using a Caco-2 cell monolayer assay.
-
-
First-Pass Metabolism:
-
Solution: Co-administer with a metabolic inhibitor (in preclinical studies) or modify the compound to block metabolic sites.
-
Experiment: Conduct in vitro metabolic stability assays using liver microsomes.
-
Illustrative Experimental Data for Improving Bioavailability:
| Formulation Strategy | This compound Concentration (µg/mL) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Oral Bioavailability (%) in Mice |
| Aqueous Suspension | 10 | 0.5 ± 0.1 | < 2 |
| Solubilization in 20% HP-β-CD | 10 | 1.2 ± 0.3 | 8 ± 2 |
| Lipid-Based Formulation (SEDDS) | 10 | 3.5 ± 0.6 | 25 ± 5 |
| Co-administration with Permeation Enhancer (e.g., Caprate) | 10 | 2.8 ± 0.4 | 18 ± 4 |
Note: Data are representative and for illustrative purposes.
Issue: Poor Cell Permeability in Cellular Assays
You are observing a significant drop in potency between your enzymatic assays and cell-based assays, suggesting that this compound is not efficiently entering the cells.
Possible Causes and Troubleshooting Steps:
-
High Polarity/Charge: The presence of charged groups, designed to mimic phosphotyrosine, can hinder passive diffusion across the cell membrane.[2][3]
-
Solution 1: Prodrug Approach. Mask the charged groups with lipophilic moieties that can be cleaved intracellularly to release the active inhibitor.
-
Solution 2: Alternative Delivery. Use cell-penetrating peptides or nanoparticle formulations to facilitate entry.
-
-
Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp).
-
Solution: Co-incubate with a known P-gp inhibitor (e.g., verapamil) in your cellular assay. A significant increase in potency would suggest that efflux is an issue.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing orally bioavailable PTP1B inhibitors?
A1: The primary challenge stems from the structure of the PTP1B active site, which is positively charged to accommodate the negatively charged phosphotyrosine substrate.[3] Consequently, many potent inhibitors are designed with negatively charged groups, which leads to poor membrane permeability and low oral bioavailability.[1][2]
Q2: Are there alternative strategies to active-site inhibition for PTP1B?
A2: Yes, developing allosteric inhibitors that bind to sites other than the catalytic domain is a promising strategy.[4] This can lead to improved selectivity and better drug-like properties, including bioavailability. Trodusquemine and its analog DPM-1001 are examples of inhibitors that are thought to act allosterically and have shown improved properties.[4][5]
Q3: How does PTP1B regulate insulin (B600854) and leptin signaling?
A3: PTP1B acts as a negative regulator in both pathways. In insulin signaling, it dephosphorylates the activated insulin receptor and its substrates (like IRS-1), dampening the downstream signal.[1][4] In leptin signaling, PTP1B dephosphorylates JAK2, a key kinase activated by the leptin receptor, thereby reducing the anorexigenic signal.[1][4] Inhibition of PTP1B is therefore expected to enhance both insulin and leptin sensitivity.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the this compound solution to the apical (AP) side of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration on the apical side.
-
Protocol 2: Mouse Pharmacokinetic Study
Objective: To determine the oral bioavailability of this compound.
Methodology:
-
Divide mice into two groups: intravenous (IV) administration and oral gavage (PO).
-
For the IV group, administer a known dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
-
For the PO group, administer a higher dose (e.g., 10-20 mg/kg) by oral gavage.
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and quantify the concentration of this compound using LC-MS/MS.
-
Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC), for both IV and PO routes.
-
Determine the absolute oral bioavailability (%F) using the formula:
-
%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Visualizations
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: Workflow for troubleshooting low bioavailability of this compound.
Caption: Logical relationship for diagnosing this compound efficacy issues.
References
- 1. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Ptp1B-IN-16 precipitation in aqueous solutions
Welcome to the technical support center for Ptp1B-IN-16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in aqueous solutions, with a primary focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What is the most common reason for this?
A1: this compound, like many small molecule inhibitors, is often hydrophobic (lipophilic) in nature. This inherent low aqueous solubility is the primary reason for its precipitation when introduced into aqueous buffer systems. The issue is often exacerbated when the final concentration of the inhibitor is high or when the buffer composition is not optimal for maintaining its solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of hydrophobic inhibitors like this compound.[1][2] It is crucial to ensure the DMSO is of high purity and anhydrous, as water content can reduce its solvating power for certain compounds.
Q3: What is the maximum concentration of DMSO that is generally acceptable in a cell-based or enzymatic assay?
A3: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), although the tolerance can vary depending on the specific assay and cell type. It is always best to perform a solvent tolerance control experiment.
Q4: I've prepared a DMSO stock, but the compound still precipitates upon dilution into my aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out." It occurs when the inhibitor, which is stable in the high-concentration organic stock, is rapidly diluted into an aqueous environment where it is not soluble. The troubleshooting guides below provide several strategies to address this, including the use of co-solvents, excipients, or pH adjustments.
Q5: Can the composition of my aqueous buffer affect the solubility of this compound?
A5: Absolutely. The salt concentration, pH, and the presence of other additives in your buffer can significantly impact the solubility of a small molecule. High salt concentrations can sometimes decrease the solubility of organic compounds (salting-out effect).[3] It is advisable to test the solubility of this compound in different buffer systems if precipitation is a persistent issue.
Troubleshooting Guides
Issue: this compound Precipitation During Experiment Preparation
This guide provides a tiered approach to troubleshooting and preventing the precipitation of this compound in your experiments.
Tier 1: Optimizing the Stock Solution and Dilution
-
High-Quality DMSO: Start with a fresh, high-purity, anhydrous DMSO to prepare your stock solution.
-
Sonication: After dissolving this compound in DMSO, sonication can help to break up any microscopic aggregates and ensure complete dissolution.[2]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual reduction in the organic solvent concentration can sometimes prevent the compound from crashing out.
-
Vortexing During Dilution: When adding the inhibitor stock to the aqueous buffer, vortex the buffer solution gently and continuously to promote rapid mixing and dispersion.
Tier 2: Modifying the Aqueous Buffer
If precipitation persists, modifying the composition of your aqueous buffer may be necessary.
-
pH Adjustment: If this compound has ionizable groups, its solubility may be pH-dependent. Try adjusting the pH of your buffer to a level where the compound is more likely to be in its ionized (and generally more soluble) form.
-
Addition of a Co-solvent: Introducing a milder, water-miscible organic co-solvent into your final aqueous solution can increase the solubility of this compound. Common co-solvents include ethanol (B145695) or polyethylene (B3416737) glycol (PEG). Be sure to test the tolerance of your assay to the chosen co-solvent.
-
Inclusion of Detergents: Low concentrations of non-ionic detergents, such as Tween-20 or Triton X-100, can form micelles that encapsulate the hydrophobic inhibitor and keep it in solution.[3] The final detergent concentration should be below its critical micelle concentration (CMC) and tested for any interference with the assay.
Tier 3: Utilizing Solubilizing Excipients
For particularly challenging compounds, the use of solubilizing excipients can be highly effective.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Bovine Serum Albumin (BSA): In some cell-based assays, the addition of a low concentration of BSA to the medium can help to solubilize and deliver hydrophobic compounds.
Data Presentation
Table 1: Solubility of Ptp1B Inhibitors in DMSO
| Inhibitor | Solubility in DMSO | Source |
| Ptp1B-IN-1 | 38 mg/mL (179.05 mM) | TargetMol[2] |
| Ptp1B-IN-2 | ≥ 100 mg/mL | MedChemExpress[4] |
| Ptp1B-IN-3 | 50 mg/mL (138.10 mM) | HY-15133 Datasheet[5] |
Table 2: Common Co-solvents and Excipients for Enhancing Aqueous Solubility
| Additive | Typical Starting Concentration | Considerations |
| Ethanol | 1-5% (v/v) | Check for effects on enzyme activity or cell viability. |
| PEG 300/400 | 1-10% (v/v) | Can increase viscosity. |
| Tween-20 | 0.01-0.1% (v/v) | Keep below CMC; may interfere with some assays. |
| HP-β-Cyclodextrin | 1-5% (w/v) | Can sometimes extract cholesterol from cell membranes. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If any particulates are still visible, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier.
Protocol 2: PTP1B Enzymatic Assay with this compound
Objective: To perform an in vitro enzymatic assay to determine the inhibitory activity of this compound.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphopeptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound DMSO stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock in the assay buffer. Ensure the final DMSO concentration in all wells is constant and non-inhibitory.
-
In a 96-well plate, add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration).
-
Add the PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the desired temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the PTP1B substrate to each well.
-
Monitor the reaction progress by measuring the absorbance (for pNPP) or fluorescence (for phosphopeptide substrates) at regular intervals using a microplate reader.
-
Calculate the reaction rates and determine the IC50 value for this compound.
Visualizations
Caption: PTP1B negatively regulates insulin and leptin signaling.
Caption: Troubleshooting workflow for this compound precipitation.
References
Validation & Comparative
Ptp1B-IN-16: A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of Ptp1B-IN-16, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), against other phosphatases. The information is intended for researchers and professionals involved in drug discovery and development, offering objective data and experimental context to evaluate the potential of this compound.
Selectivity Profile of this compound
This compound, also referred to as Compound 46 in the scientific literature, is a benzimidazole (B57391) derivative that has been identified as a potent inhibitor of PTP1B with a Ki of 12.6 μM.[1] The selectivity of an inhibitor is a critical factor in drug development, as off-target effects can lead to unforeseen side effects. The primary concern for PTP1B inhibitors is their selectivity against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), as both enzymes share a high degree of similarity in their catalytic domains.
The following table summarizes the available quantitative data on the inhibitory activity of this compound (Compound 46) against PTP1B and TCPTP.
| Phosphatase | IC50 (μM) | Fold Selectivity (TCPTP/PTP1B) |
| PTP1B | 0.85 ± 0.08 | \multirow{2}{*}{3.48} |
| TCPTP | 2.96 ± 0.21 |
Data derived from: A series of 1H-2,3-dihydroperimidine derivatives was designed, synthesized, and evaluated as a new class of inhibitors of protein tyrosine phosphatase 1B (PTP1B) with IC50 values in the micromolar range. Compounds 46 and 49 showed submicromolar inhibitory activity against PTP1B, and good selectivity (3.48-fold and 2.10-fold respectively) over T-cell protein tyrosine phosphatases (TCPTP).
Experimental Protocols
The determination of the inhibitory activity and selectivity of this compound was conducted using a colorimetric assay. The following is a detailed methodology based on the cited literature.
PTP1B and TCPTP Inhibition Assay
This assay measures the ability of the inhibitor to block the enzymatic activity of PTP1B and TCPTP.
Materials:
-
Enzymes: Recombinant human PTP1B and TCPTP.
-
Substrate: p-Nitrophenyl phosphate (B84403) (pNPP).
-
Inhibitor: this compound (Compound 46) dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Assay Buffer: 50 mM 3-(N-morpholino)propanesulfonic acid (MOPS), pH 7.0, containing 1 mM dithiothreitol (B142953) (DTT) and 0.1 mg/mL bovine serum albumin (BSA).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
A solution of the test compound (this compound) is prepared in DMSO.
-
The assay is performed in a 96-well plate. Each well contains the assay buffer, the respective enzyme (PTP1B or TCPTP), and the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate, pNPP.
-
The plate is incubated at 37°C for 30 minutes.
-
The enzymatic reaction, which results in the production of p-nitrophenol, is quenched by the addition of 1 M NaOH.
-
The absorbance of the resulting yellow product (p-nitrophenolate) is measured at 405 nm using a microplate reader.
-
The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition versus the inhibitor concentration.
Caption: Workflow for the PTP1B inhibition assay.
PTP1B Signaling Pathways
PTP1B is a key negative regulator in several critical signaling pathways, most notably the insulin (B600854) and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity.
Insulin Signaling Pathway
In the insulin signaling pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling cascade that leads to glucose uptake.
Caption: PTP1B's role in the insulin signaling pathway.
Leptin Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor. This pathway is crucial for the regulation of appetite and energy expenditure.
Caption: PTP1B's role in the leptin signaling pathway.
References
Head-to-head comparison of Ptp1B-IN-16 and other PTP1B tool compounds
For researchers, scientists, and drug development professionals, selecting the appropriate tool compound is critical for investigating the therapeutic potential of targeting Protein Tyrosine Phosphatase 1B (PTP1B). This guide provides a comprehensive, data-driven comparison of several prominent PTP1B inhibitors.
While this guide aims to be a thorough resource, it is important to note that publicly available information on a compound referred to as "Ptp1B-IN-16" is not available at the time of publication. Therefore, a direct head-to-head comparison with this specific molecule cannot be provided. Instead, this guide focuses on a selection of well-characterized and widely used PTP1B tool compounds: Trodusquemine (MSI-1436), JTT-551, and CPT-157,633.
Introduction to PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates, as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B attenuates downstream signaling.[2] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes, obesity, and related metabolic disorders.[3][4] The primary challenge in developing PTP1B inhibitors lies in achieving selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[5]
Comparative Analysis of PTP1B Inhibitors
This section provides a detailed comparison of the biochemical and cellular activities of selected PTP1B tool compounds. The data presented below has been compiled from various scientific publications and vendor technical data.
Biochemical Potency and Selectivity
The following table summarizes the in vitro inhibitory activity and selectivity of Trodusquemine (MSI-1436), JTT-551, and CPT-157,633 against PTP1B and the closely related TCPTP.
| Compound | PTP1B IC50/Ki | TCPTP IC50/Ki | Selectivity (TCPTP/PTP1B) | Mechanism of Action |
| Trodusquemine (MSI-1436) | ~1 µM (IC50) | 224 µM (IC50) | ~200-fold | Non-competitive, allosteric |
| JTT-551 | 0.22 µM (Ki) | 9.3 µM (Ki) | ~42-fold | Mixed-type |
| CPT-157,633 | Data not publicly available | Data not publicly available | Selective for PTP1B | Active site-directed, reversible |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the PTP1B signaling pathway and a general workflow for inhibitor characterization.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: General workflow for PTP1B inhibitor characterization.
Detailed Experimental Protocols
PTP1B Enzymatic Assay (IC50 Determination)
This protocol is adapted from methodologies described in the literature for determining the in vitro potency of PTP1B inhibitors.[6]
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 2 mM EDTA, 5 mM DTT
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
PTP1B inhibitor test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the PTP1B inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
PTP1B inhibitor at various concentrations (or vehicle control)
-
Recombinant PTP1B enzyme
-
-
Pre-incubate the plate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding pNPP substrate to each well.
-
Incubate the plate at 30°C for 10-30 minutes.
-
Stop the reaction by adding a strong base (e.g., 3 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Assay for Insulin Signaling (Western Blot)
This protocol outlines a general method to assess the effect of PTP1B inhibitors on insulin-stimulated signaling pathways in a cell-based model.[7]
Materials:
-
Human hepatoma (HepG2) cells or other insulin-responsive cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
PTP1B inhibitor
-
Human insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-total-IR, anti-total-Akt, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HepG2 cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with the PTP1B inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 10-100 nM) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
The selection of a PTP1B tool compound should be guided by the specific requirements of the intended experiments. Trodusquemine (MSI-1436) offers the advantage of being a non-competitive, allosteric inhibitor, which may provide a different pharmacological profile compared to active-site directed inhibitors. JTT-551 demonstrates high potency with a mixed-type inhibition mechanism. CPT-157,633 is a selective, reversible inhibitor that targets the active site. The provided experimental protocols offer a starting point for the in vitro and cellular characterization of these and other PTP1B inhibitors. As new compounds become available, a systematic evaluation using standardized assays will be crucial for making informed decisions in the pursuit of novel therapeutics for metabolic diseases.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Ptp1B-IN-16
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of Ptp1B-IN-16 (CAS 765317-72-4), a selective, reversible, and non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase 1B. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols. |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[1][2][3]
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all materials contaminated with this compound. The container must be compatible with the chemical and have a secure, leak-proof lid.[4][5]
-
Solid Waste Collection:
-
Place unused or expired this compound solid powder directly into the designated hazardous waste container.
-
Collect all contaminated disposable labware, such as weighing papers, pipette tips, and microfuge tubes, in the same container.
-
-
Liquid Waste Collection:
-
For solutions containing this compound (e.g., in DMSO or ethanol), use a separate, clearly labeled hazardous liquid waste container.[6]
-
Do not mix with incompatible waste streams. Because this compound is a brominated organic compound, it should be collected in a halogenated organic waste stream.[7]
-
-
Decontamination of Reusable Labware:
-
Rinse contaminated glassware and equipment (e.g., spatulas) with a suitable solvent, such as ethanol (B145695) or acetone, within a chemical fume hood.
-
Collect the solvent rinsate as hazardous liquid waste in the designated halogenated organic waste container.[8]
-
After the initial solvent rinse, labware can typically be washed using standard laboratory procedures.
-
-
Empty Original Containers: The original container of this compound, even when empty, must be treated as hazardous waste and disposed of in the solid waste container, or triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste.[1][6]
Labeling and Storage of Hazardous Waste
Accurate labeling and proper storage are essential for safety and compliance.
| Aspect | Requirement |
| Labeling | All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (CAS 765317-72-4)," and any known hazard information. The date of waste accumulation should also be included.[8][9] |
| Storage | Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of waste generation.[2][4] This area must be inspected regularly for any signs of leakage. Keep waste containers closed at all times except when adding waste.[1] Segregate the halogenated organic waste from other incompatible waste types like acids and bases.[4] |
Disposal Workflow and Logistics
The ultimate disposal of this compound waste must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office.
Caption: Workflow for the safe disposal of this compound waste.
Spill Management Protocol
In the event of a spill, prompt and correct action is necessary to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.
-
Cleanup (for trained personnel with proper PPE):
-
For a solid spill , carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust.
-
For a liquid spill , absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it into the hazardous waste container.[9]
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment. Always consult your institution's specific chemical hygiene and waste disposal plans.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
